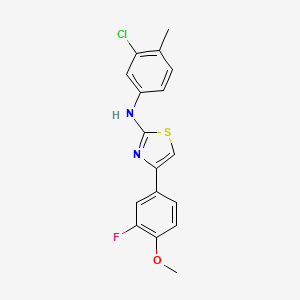![molecular formula C18H16NO2P B11536957 4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B11536957.png)
4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate is a chemical compound that features a pyridiniumolate core substituted with a diphenylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate typically involves the reaction of pyridine derivatives with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product at industrial scales.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate typically yields diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine compounds .
Applications De Recherche Scientifique
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biological molecules, influencing their activity and function. The compound can also participate in redox reactions, altering the oxidative state of its targets and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a pyridiniumolate moiety.
Diphenylphosphoryl chloride: A precursor in the synthesis of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate, used in various organic reactions.
Phosphorylated N-phenyl-1,2,4-triazole-3-thione: Another phosphorus-containing compound with different biological and chemical properties.
Uniqueness
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate is unique due to its combination of a pyridiniumolate core and a diphenylphosphoryl group. This structure imparts specific reactivity and stability, making it valuable in diverse research applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H16NO2P |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
4-(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H16NO2P/c20-19-13-11-16(12-14-19)15-22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
Clé InChI |
BZDWFAMYTCYOIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CC2=CC=[N+](C=C2)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11536875.png)
![N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine](/img/structure/B11536881.png)
![3,4,5-trimethoxy-N'-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11536883.png)
![(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11536886.png)


![N-({N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11536900.png)
![4-Bromo-N-(4-ethoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11536904.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11536905.png)
![3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11536911.png)
![4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide](/img/structure/B11536916.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11536920.png)

